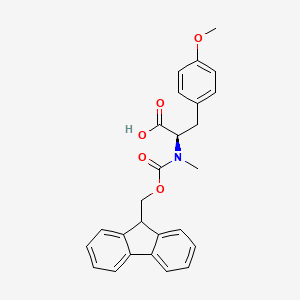
3-(Chlorosulfonyl)propanoate de benzyle
Vue d'ensemble
Description
Benzyl 3-(chlorosulfonyl)propanoate is an organic compound with the molecular formula C10H11ClO4S. It is a derivative of propanoic acid and features a benzyl ester group along with a chlorosulfonyl functional group.
Applications De Recherche Scientifique
Benzyl 3-(chlorosulfonyl)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 3-(chlorosulfonyl)propanoate can be synthesized through the esterification of 3-(chlorosulfonyl)propanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the production of Benzyl 3-(chlorosulfonyl)propanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is then purified through distillation or recrystallization techniques .
Types of Reactions:
Substitution Reactions: Benzyl 3-(chlorosulfonyl)propanoate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of Benzyl 3-(chlorosulfonyl)propanoate can lead to the formation of sulfonic acid esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of benzyl 3-(azidosulfonyl)propanoate or benzyl 3-(thiocyanatosulfonyl)propanoate.
Reduction: Formation of benzyl 3-(sulfonyl)propanoate.
Oxidation: Formation of benzyl 3-(sulfonic acid)propanoate.
Mécanisme D'action
The mechanism of action of Benzyl 3-(chlorosulfonyl)propanoate involves the reactivity of the chlorosulfonyl group, which can act as an electrophile in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparaison Avec Des Composés Similaires
- Benzyl 3-(sulfonyl)propanoate
- Benzyl 3-(azidosulfonyl)propanoate
- Benzyl 3-(thiocyanatosulfonyl)propanoate
Comparison: Benzyl 3-(chlorosulfonyl)propanoate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules. The chlorosulfonyl group is more reactive than the sulfonyl group, allowing for a broader range of chemical transformations .
Propriétés
IUPAC Name |
benzyl 3-chlorosulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMXWCKIMOPVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)











